molecular formula C12H13BrN4 B8358903 5-bromo-N3-(1-phenylethyl)pyrazine-2,3-diamine

5-bromo-N3-(1-phenylethyl)pyrazine-2,3-diamine

Cat. No. B8358903
M. Wt: 293.16 g/mol
InChI Key: YQIAYDZHRZDEHS-UHFFFAOYSA-N
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Patent
US07608622B2

Procedure details

To a solution of 3,5-dibromopyrazin-2-ylamine (1.0 g; 3.95 mmol) in anhydrous dioxane (10 mL) was added (S)-(−)-1-phenylethylamine (0.51 mL; 3.95 mmol) at room temperature. The solution was heated to 100° C. and stirred for 20 h. After concentration under reduced pressure, the resultant residue was purified by flash chromatography [silica gel, hexanes/ethyl acetate (2:1)] to afford 5-bromo-N3-(1-phenylethyl)pyrazine-2,3-diamine as a brown solid (0.69 g; 60%). 1H NMR (300 MHz, DMSO): δ 7.37-7.29 (m, 5H), 7.14 (s, 1H), 6.84 (d, J=7.2 Hz, 1H), 6.29 (s, 2H), 5.10-5.05 (m, 1H), 1.47 (d, J=6.9 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1.[C:10]1([C@@H:16]([NH2:18])[CH3:17])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>O1CCOCC1>[Br:8][C:6]1[N:7]=[C:2]([NH:18][CH:16]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH3:17])[C:3]([NH2:9])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N
Name
Quantity
0.51 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[C@H](C)N
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultant residue was purified by flash chromatography [silica gel, hexanes/ethyl acetate (2:1)]

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1N=C(C(=NC1)N)NC(C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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